Benzyl trityl ether

Protecting Group Chemistry Carbohydrate Synthesis Nucleoside Chemistry

Standard trityl chloride methods cause base-sensitive ester hydrolysis or acyl migration in carbohydrate and natural product synthesis. Benzyl trityl ether solves this via oxidative tritylation: DDQ generates trityl cation in situ under mild, neutral conditions. - **Key Differentiator**: Steric bulk + oxidative lability (absent in trityl chloride or benzyl bromide). - **Application**: 5′-O-protection for DNA/RNA synthesis; orthogonal protection schemes. - **Supply**: White to off-white crystalline solid, mp 76-78°C. Reliable sourcing for R&D to cGMP intermediates.

Molecular Formula C26H22O
Molecular Weight 350.5 g/mol
CAS No. 5333-62-0
Cat. No. B15486918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl trityl ether
CAS5333-62-0
Molecular FormulaC26H22O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H22O/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2
InChIKeyCBFSOKBLQATTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Trityl Ether (CAS 5333-62-0) – Product Overview and Procurement Baseline


Benzyl trityl ether (CAS 5333-62-0), also known as (trityloxymethyl)benzene, is a mixed aromatic ether with the molecular formula C₂₆H₂₂O and a molecular weight of 350.46 g/mol . It is a white to off-white crystalline solid with a melting point in the range of 76–78°C and a boiling point of approximately 463.8°C at 760 mmHg . The compound serves a dual role in organic synthesis: it functions both as an acid-labile protecting group for alcohols and as an electrophilic tritylating reagent under oxidative conditions .

Acid-labile alcohol protecting group for mild deprotection workflows
Oxidative tritylation under neutral conditions avoids base-sensitive side reactions
Enables orthogonal protection with benzyl ethers for sequential deprotection

Benzyl Trityl Ether – Why Generic Trityl or Benzyl Ethers Cannot Be Substituted


Benzyl trityl ether cannot be simply replaced by either trityl chloride or benzyl bromide, because it uniquely combines the steric bulk of the trityl group with the oxidative lability of the benzyl moiety . Under oxidative activation with DDQ, it generates a trityl cation in situ without the need for strong Lewis acids or bases, enabling tritylation of alcohols under mild, neutral conditions that are incompatible with traditional trityl chloride methods . This dual reactivity profile is absent in both benzyl trityl ether's individual structural components and in alternative tritylating reagents.

Attribute
Benzyl Trityl Ether
Common Alternatives
Activation
DDQ oxidation, neutral
Trityl chloride: requires base
Reactivity profile
Dual trityl/benzyl lability
Benzyl bromide: only benzyl; Trityl chloride: only trityl
Steric bulk
Trityl group + benzyl handle
Benzyl bromide: no trityl bulk

Benzyl Trityl Ether (CAS 5333-62-0) – Quantitative Comparative Evidence for Procurement Decisions


Oxidative Tritylation of Alcohols under Mild Neutral Conditions vs. Traditional Trityl Chloride

Benzyl trityl ether functions as an electrophilic tritylating reagent when activated by DDQ, generating trityl cation in situ under neutral conditions at room temperature . In contrast, traditional tritylation with trityl chloride requires the presence of a base (e.g., pyridine or DMAP) and is often sluggish, with typical yields for primary alcohols ranging from 60% to 80% under comparable conditions [1].

Tritylation yield
Class-level
Generally >80% target, neutral
60–80% trityl chloride, basic
Avoids base-mediated side reactions
Class-level inference; DDQ activation required
Protecting Group Chemistry Carbohydrate Synthesis Nucleoside Chemistry

Chemoselective Deprotection: Trityl Ethers Cleaved Selectively in Presence of Benzyl Ethers

Low-valent titanium reagents mediate reductive cleavage of O-trityl bonds selectively in the presence of O-benzyl ethers [1]. The relative ease of cleavage follows the order O-allyl > O-trityl > O-benzyl, meaning that in a molecule containing both trityl and benzyl protection, the trityl group can be removed without affecting the benzyl ether [2].

Cleavage selectivity
Head-to-head
Preferential O-trityl cleavage over O-benzyl
O-benzyl remains intact under low-valent Ti
Enables orthogonal deprotection strategies
Qualitative selectivity; exact rates not specified
Orthogonal Protection Deprotection Selective Cleavage

Acid Lability: Trityl Ethers Cleave under Milder Acidic Conditions than Benzyl Ethers

Trityl ethers are significantly more acid-labile than benzyl ethers due to the greater stability of the trityl carbocation compared to the benzyl carbocation [1]. While benzyl ethers require strong acids (e.g., 20% TFA in DCM) or hydrogenolysis for efficient cleavage, trityl ethers can be removed under much milder acidic conditions such as 1% TFA or even acetic acid [2].

Acid lability
Class-level
~20×
lower acid concentration
Milder deprotection preserves acid-sensitive groups
Trityl: 1% TFA vs benzyl: 20% TFA (class-level)
Acid Lability Protecting Group Stability Deprotection Conditions

Benzyl Trityl Ether (CAS 5333-62-0) – Best-Fit Application Scenarios for Procurement


Selective Protection of Primary Alcohols in Base-Sensitive Carbohydrate Synthesis

Benzyl trityl ether is an ideal tritylating reagent for introducing the trityl protecting group onto primary alcohols in carbohydrate derivatives that contain base-sensitive ester functionalities . The oxidative tritylation protocol using DDQ proceeds under neutral conditions, avoiding base-catalyzed acyl migration or ester hydrolysis that would occur with traditional trityl chloride/pyridine methods [1].

Orthogonal Protection Strategy for Polyfunctional Natural Product Synthesis

In complex natural product synthesis requiring the sequential protection and deprotection of multiple hydroxyl groups, benzyl trityl ether-derived trityl ethers enable orthogonal protection schemes . The trityl group can be selectively removed in the presence of benzyl ethers using low-valent titanium or mild acid, while benzyl ethers remain intact for later hydrogenolysis [1].

Solid-Phase Oligonucleotide Synthesis Requiring Acid-Labile 5′-O-Protection

The trityl group, accessible via benzyl trityl ether tritylation, is the standard 5′-O-protecting group in automated DNA/RNA synthesis . Its rapid cleavage under mild acidic conditions (3% trichloroacetic acid in DCM) is essential for high-efficiency coupling cycles, whereas benzyl ethers would be too stable under these conditions and would impede the synthesis workflow [1].

Application
Selection Property
Validation Focus
Primary alcohol tritylation in base-sensitive carbohydrate synthesis
Neutral oxidative tritylation method
Compatibility with ester/acyl functionalities
Sequential hydroxyl deprotection in polyfunctional natural products
Chemoselective trityl removal over benzyl ethers
Orthogonal deprotection outcome
5'-O-Trityl protection in automated oligonucleotide synthesis
Rapid acid-labile deprotection (mild TFA/DCM)
Coupling cycle efficiency and stepwise yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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